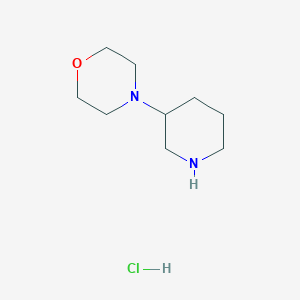

4-(Piperidin-3-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

4-piperidin-3-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;/h9-10H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWULQHNQXBLZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Piperidin-3-yl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

4-(Piperidin-3-yl)morpholine hydrochloride is characterized by the presence of a piperidine ring and a morpholine structure. This unique configuration contributes to its interaction with various biological targets.

Chemical Formula : C₉H₁₄ClN₃O

Molecular Weight : 201.68 g/mol

IUPAC Name : 4-(Piperidin-3-yl)morpholine hydrochloride

The biological activity of 4-(Piperidin-3-yl)morpholine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of various biological pathways, contributing to its therapeutic effects.

- Receptor Interaction : The compound has been shown to bind to certain neurotransmitter receptors, influencing neuronal signaling.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(Piperidin-3-yl)morpholine hydrochloride. It has been evaluated against various bacterial strains, demonstrating significant antibacterial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results suggest that the compound possesses potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

In vitro studies have investigated the cytotoxic effects of 4-(Piperidin-3-yl)morpholine hydrochloride on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against various cancer types, including breast and lung cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a chemotherapeutic agent .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of 4-(Piperidin-3-yl)morpholine hydrochloride against multi-drug resistant bacteria. Results showed a notable reduction in bacterial viability, supporting its use as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Research : Another research focused on the compound's effects on human cancer cell lines, revealing that it induces apoptosis through caspase activation pathways. This suggests that it could be further developed into a therapeutic agent for cancer treatment .

Scientific Research Applications

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its structural features allow it to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors.

- Case Study : A study demonstrated that derivatives of morpholine compounds, including 4-(Piperidin-3-yl)morpholine hydrochloride, exhibit acetylcholinesterase inhibition, which is crucial for enhancing cholinergic signaling in Alzheimer's patients .

Antidiabetic Agents

Research indicates that 4-(Piperidin-3-yl)morpholine hydrochloride may serve as a scaffold for developing antidiabetic drugs. Compounds with similar structures have shown effectiveness in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

- Case Study : A recent investigation highlighted the synthesis of morpholine derivatives that significantly inhibited DPP-4 activity, leading to improved glucose tolerance in diabetic models .

Cancer Therapeutics

The compound's ability to modulate various biological pathways makes it a candidate for cancer treatment. Its interactions with cellular signaling pathways can potentially inhibit tumor growth and metastasis.

- Data Table: Biological Activities of Similar Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Morpholinyl-piperidine derivative | Antitumor activity | |

| Thiadiazole-morpholine hybrid | Inhibition of cancer cell proliferation |

Biological Studies and Mechanisms of Action

Research has elucidated several mechanisms through which 4-(Piperidin-3-yl)morpholine hydrochloride exerts its biological effects:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as acetylcholinesterase and DPP-4.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, emphasizing differences in substituents, ring systems, and molecular properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number | Purity |

|---|---|---|---|---|---|

| 4-(Piperidin-3-yl)morpholine hydrochloride | C₉H₂₀Cl₂N₂O | 241.76 | Morpholine-piperidine hybrid | 1124199-56-9 | ≥95% |

| 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate | C₁₀H₂₁Cl₂N₂O·H₂O | 283.20 | Methylene bridge between rings; hydrate | 81310-60-3 | 95% |

| 4-(Diphenylmethoxy)piperidine hydrochloride | C₁₈H₂₂ClNO | 303.83 | Bulky diphenylmethoxy group | 65214-86-0 | - |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride | C₁₂H₁₅ClF₃NO | 281.71 | Trifluoromethylphenoxy substituent | 337912-66-0 | - |

| 4-(Azetidin-3-yl)morpholine hydrochloride | C₇H₁₅ClN₂O | 178.66 | Azetidine (4-membered ring) instead of piperidine | 223381-71-3 | - |

| Dyclonine hydrochloride | C₁₈H₂₈ClNO₂ | 333.88 | Butoxy-propiophenone linked to piperidine | 536-43-6 | - |

| Niraparib hydrochloride | C₁₉H₂₂ClN₅O | 383.87 | Piperidine-indazole hybrid (PARP inhibitor) | 1038915-73-8 | - |

Key Observations :

- Substituent Effects: The trifluoromethyl group in 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride enhances metabolic stability and lipophilicity, favoring CNS penetration .

- Bulky Groups : 4-(Diphenylmethoxy)piperidine hydrochloride’s diphenylmethoxy group increases molecular weight (303.83 g/mol) and may limit blood-brain barrier permeability compared to the target compound .

Functional Insights :

- Local Anesthetics : Dyclonine hydrochloride’s piperidine moiety contributes to its membrane-penetrating ability, but its ester linkage differentiates it from the target compound’s ether-based structure .

- Anticancer Agents: Niraparib hydrochloride leverages the piperidine ring for binding to PARP enzymes, demonstrating how minor structural tweaks (e.g., indazole addition) can shift therapeutic focus .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(Piperidin-3-yl)morpholine hydrochloride, and how are they determined in academic settings?

- Answer: The compound’s molecular formula (C₉H₂₀Cl₂N₂O) and molecular weight (291.79 g/mol) are determined using mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy. Purity (>95%) is typically validated via HPLC with retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) . Structural confirmation involves FT-IR for functional group identification and X-ray crystallography for solid-state characterization.

Q. What synthetic routes are commonly employed for 4-(Piperidin-3-yl)morpholine hydrochloride in academic research?

- Answer:

- Mannich Reaction: A one-pot synthesis using formaldehyde, piperidine derivatives, and morpholine precursors under acidic conditions (e.g., HCl catalysis). Yields range from 87–98% .

- Multi-Step Functionalization: For example, alkylation of morpholine with 2-chloroethyl intermediates, followed by piperidine ring closure and hydrochloride salt formation .

- Catalytic Amination: Nickel-catalyzed coupling of aryl chlorides with morpholine derivatives, requiring ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride and sodium tert-butoxide as a base .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion. Avoid contact with oxidizers or heat sources due to potential decomposition .

- Storage: In airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong bases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

- Answer:

- Catalyst Screening: Test ligands (e.g., phosphines) and transition metals (Ni, Pd) to enhance coupling efficiency in amination reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) improve solubility and reaction rates in alkylation steps .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during HCl salt formation .

- Workup Strategies: Use silica gel chromatography or recrystallization (e.g., ethyl acetate/hexanes) for purification .

Q. What advanced analytical techniques validate the compound’s identity and purity?

- Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 754 [M+H]⁺) and isotopic patterns .

- HPLC-PDA/MS: Quantifies purity (>95%) and detects impurities using reverse-phase columns (C18) with trifluoroacetic acid modifiers .

- NMR Relaxation Studies: Assess conformational dynamics of the piperidine-morpholine scaffold in solution .

Q. How do structural modifications at the piperidine or morpholine rings influence biological activity?

- Answer:

- Piperidine Substitutions: Introducing fluoro or methyl groups at the 3-position enhances binding affinity to CNS targets (e.g., σ receptors) by altering steric and electronic profiles .

- Morpholine Functionalization: Sulfonyl or methoxy groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .

- Activity-Activity Relationships (SAR): Comparative studies with analogs (e.g., 4-(4-fluorophenyl)piperidine derivatives) reveal trends in cytotoxicity and selectivity .

Methodological Notes

- Contradictions in Data: While yields for Mannich reactions are reported as high (87–98%) , alternative routes (e.g., catalytic amination) may require optimization for scalability .

- Critical Analysis: Structural analogs (e.g., 4-(naphthalen-1-yl)morpholine) highlight the importance of aromatic substituents in modulating activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.